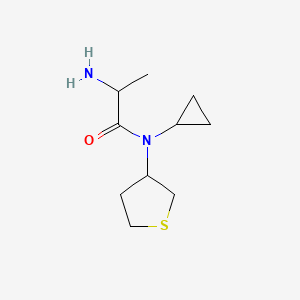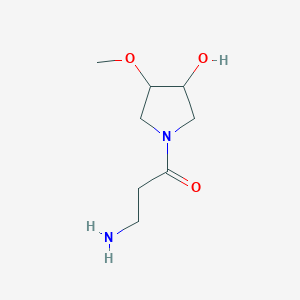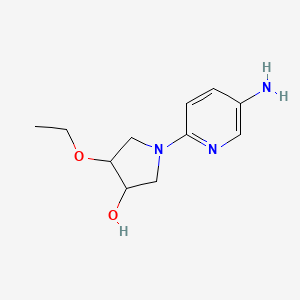![molecular formula C9H14N4O2 B1492024 5-etil-4,6-dioxohexahidropirrolo[3,4-c]pirrol-2(1H)-carboxamida CAS No. 2097995-63-4](/img/structure/B1492024.png)
5-etil-4,6-dioxohexahidropirrolo[3,4-c]pirrol-2(1H)-carboxamida
Descripción general
Descripción
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually found in coal tar . The prefix “5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]” suggests that the compound has an ethyl group attached at the 5-position of the pyrrole ring and contains additional functional groups .
Molecular Structure Analysis
Pyrrole has a five-membered ring with four carbon atoms and one nitrogen atom. The “4,6-dioxohexahydropyrrolo[3,4-c]” part of the name suggests that the compound has a complex ring structure with additional oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include factors like melting point, boiling point, solubility, and stability. These properties depend on the compound’s molecular structure .Aplicaciones Científicas De Investigación
Síntesis de derivados de tieno[3,4-c]pirrol-4,6-diona
El compuesto se utiliza en la síntesis de derivados de tieno[3,4-c]pirrol-4,6-diona, que tienen aplicaciones potenciales en varios campos debido a sus propiedades estructurales y electrónicas únicas .
Actividad antiviral
Las modificaciones del compuesto han demostrado mejorar significativamente la actividad antiviral, lo que indica su posible uso en el desarrollo de fármacos antivirales .
Propiedades ópticas no lineales
Se han realizado investigaciones sobre las propiedades ópticas no lineales (NLO) del compuesto, que podrían ser útiles para crear materiales para aplicaciones ópticas y electrónicas .
Síntesis organocatalítica de pirroles
El compuesto se puede utilizar en procesos organocatalíticos para sintetizar pirroles, que son importantes en productos farmacéuticos y naturales con actividades biológicas .
Aplicaciones farmacéuticas
Los derivados de pirrol, incluidos los derivados del compuesto en cuestión, se encuentran en muchas estructuras farmacéuticas debido a sus actividades biológicas .
Mecanismo De Acción
Target of Action
The primary targets of 5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide are currently unknown. This compound is structurally related to the 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione derivatives (DPPs), which are chemically stable, fluorescent molecules known as High Performance Pigments . DPPs have been used in various optic systems, such as information storage and monitoring devices .
Mode of Action
DPPs are known for their luminous colors and high stability, which make them useful in optic systems .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as hydrolases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes. For instance, the compound may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, the compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also influence gene expression by binding to regulatory regions of DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound can also affect the levels of key metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by factors such as its solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of 5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound can determine its specific biological effects .
Propiedades
IUPAC Name |
5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-2-13-7(14)5-3-12(9(10)11)4-6(5)8(13)15/h5-6H,2-4H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZPIVNFLUWWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)
![3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491944.png)

![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491949.png)
![1-Oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491950.png)







